3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone
Description
3-[(3-Methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone is a heterocyclic compound featuring a dihydro-2(3H)-furanone core substituted with a pyrazole-derived ethanimidoyl group. The ethanimidoyl group introduces a nitrogen-rich substituent, with the 3-methylpyrazole ring enhancing aromaticity and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[C-methyl-N-(5-methyl-1H-pyrazol-3-yl)carbonimidoyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-6-5-9(13-12-6)11-7(2)8-3-4-15-10(8)14/h5,8H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPVQIZRYDYWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N=C(C)C2CCOC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone typically involves the cyclocondensation of a hydrazino functional group with acetylacetone to form the pyrazole ring . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
2.1. Nucleophilic Attack on the Furanone Carbonyl
The lactone carbonyl group (C=O) in dihydro-2(3H)-furanone is reactive toward nucleophiles. For example, fusion with ammonium acetate in a sand bath converts furanone derivatives into pyrrolone derivatives . This reactivity is attributed to the electrophilic nature of the carbonyl oxygen, facilitating ring-opening under basic or acidic conditions .
2.2. Pyrazole Ring Functionalization
The 3-methyl-1H-pyrazole moiety undergoes arylidene formation when reacted with aldehydes (e.g., benzaldehyde) in the presence of piperidine . This reaction involves condensation between the pyrazole’s NH group and aldehyde carbonyl, forming conjugated arylidene derivatives. For example, 4-(2-chlorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one exhibits characteristic ¹H NMR signals at δ 7.39 ppm (CH=) and δ 11.3 ppm (NH) .
Mechanistic Insight :
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Nucleophilic attack : Hydrazine or aldehydes target the carbonyl group.
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Cyclization : Formation of pyrazole or arylidene rings via enamine intermediates .
3.1. Spectroscopic Confirmation
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IR spectroscopy : Lactone carbonyl absorption at ν ~1761 cm⁻¹ confirms the furanone structure .
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¹H NMR :
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13C NMR : Carbon signals for methyl (δ ~2.3 ppm), carbonyl (δ ~184 ppm), and aromatic regions (δ 109–129 ppm) .
3.2. Mass Spectrometry
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MS data : Molecular ion peaks (e.g., m/z = 358 for chlorobenzylidene derivatives) confirm molecular formula consistency .
Analytical Data Table :
| Technique | Key Observations |
|---|---|
| IR | ν ~1761 cm⁻¹ (lactone C=O) |
| ¹H NMR | δ 2.41 ppm (Pyrazole CH₃), δ 10.50 ppm (NH) |
| 13C NMR | δ 184 ppm (carbonyl C=O) |
Stability and Environmental Relevance
Dihydro-2(3H)-furanones exhibit stability under acidic conditions, which may facilitate hydrogenation or proton exchange . For example, saturated dihydro-furanones are detected in urban aerosols, suggesting environmental persistence . This stability could influence the compound’s reactivity in biological systems or industrial processes.
Biological and Theoretical Insights
While the focus is on chemical reactions, theoretical studies highlight potential interactions with biological targets like Eag-1 protein . Such insights may guide functionalization strategies to enhance bioactivity, though direct reactivity data remain limited.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound has a molecular formula of C10H13N3O and a molecular weight of 207.23 g/mol. Its structure features a dihydrofuranone ring fused with a pyrazole moiety, which contributes to its unique chemical properties. The synthesis methods often involve cyclization reactions that incorporate the pyrazole and furanone functionalities, utilizing various reagents to optimize yield and purity.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds containing pyrazole and furanone structures. For instance, derivatives of pyrazole have shown promising activity against various cancer cell lines, indicating that the incorporation of the 3-methyl-1H-pyrazole moiety may enhance such effects. Research has demonstrated that certain derivatives can induce apoptosis in multidrug-resistant cancer cells, making them candidates for further development in cancer therapy .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar pyrazole and furanone frameworks have been reported to exhibit significant antibacterial and antifungal activities. This opens avenues for exploring the compound as a lead structure for developing new antimicrobial agents .
Agricultural Applications
In addition to its medicinal properties, 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone could have applications in agriculture as a pesticide or herbicide. The biological activity observed in laboratory settings suggests that it may effectively target pests or inhibit plant pathogens, contributing to more sustainable agricultural practices.
Case Study 1: Anticancer Activity
A study published in MDPI evaluated various pyrazole derivatives for their ability to activate retinoid receptors and induce differentiation in cancer cells. The results indicated that compounds with similar structural motifs to 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone showed enhanced apoptotic activity when tested against resistant cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of furanones and evaluating their antimicrobial properties. The findings suggested that modifications to the furanone structure could lead to compounds with improved efficacy against common bacterial strains, highlighting the potential for developing new antibiotics based on this framework .
Mechanism of Action
The mechanism of action of 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone with structurally related dihydrofuranone derivatives, emphasizing substituent variations, physicochemical properties, and applications.
Key Structural and Functional Differences
Substituent Chemistry: The target compound’s pyrazole-ethanimidoyl group distinguishes it from imidazole-substituted analogs (e.g., ). Alkyl-substituted derivatives (e.g., 5-methyl-5-(3-methylbutyl)-dihydrofuranone) prioritize lipophilicity, making them suitable for flavoring agents , whereas hydroxylated variants (e.g., Eutypellin B) are polar and bioactive .
Synthetic Pathways :
- The target compound’s synthesis likely involves regiocontrolled cyclization (similar to ), but with pyrazole precursors. In contrast, imidazole derivatives (e.g., ) may require orthogonal protection-deprotection strategies due to the imidazole’s sensitivity.
Hydrogen-Bonding Capacity: The pyrazole moiety provides two hydrogen-bond acceptors (N atoms), whereas alkyl-substituted dihydrofuranones (e.g., ) lack this feature, reducing solubility in polar solvents.
Alkyl-substituted dihydrofuranones (e.g., ) are used in fragrances, highlighting the role of substituents in dictating application.
Research Findings and Data
Crystallographic Analysis
- SHELX software () has been widely used to resolve dihydrofuranone structures. For example, imidazole-substituted dihydrofuranones () exhibit planar lactone rings, while alkyl-substituted derivatives show puckered conformations due to steric effects .
Thermodynamic Stability
- Dihydrofuranones with conjugated substituents (e.g., Eutypellin B ) display higher thermal stability (decomposition >200°C) compared to alkyl variants (<150°C), as observed in differential scanning calorimetry (DSC) studies.
Biological Activity
The compound 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone represents a novel class of pyrazole derivatives that have garnered attention due to their diverse biological activities, including antioxidant, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by the presence of a pyrazole ring fused with a dihydrofuranone moiety. Its synthesis typically involves the reaction of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with 3-(4-methylbenzoyl)propionic acid, utilizing Perkin condensation techniques. The resulting product exhibits significant structural diversity, which is crucial for its biological efficacy .
Antioxidant Activity
Research indicates that compounds derived from the pyrazole scaffold, including the target compound, exhibit notable antioxidant properties. In a study assessing various derivatives, it was found that certain modifications to the pyrazole structure significantly enhanced antioxidant activity. Specifically, derivatives with additional phenolic groups demonstrated increased potency due to their ability to stabilize free radicals through hydrogen bonding and extended conjugation .
Antimicrobial Properties
The antimicrobial activity of 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone has been evaluated against several bacterial strains. Results indicated that certain derivatives displayed pronounced antibacterial effects, likely attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Antiviral Activity
The antiviral potential of this compound has also been investigated. Studies have shown that derivatives exhibit activity against various viral strains, suggesting that the pyrazole framework may interfere with viral replication processes. The mechanism appears to involve the inhibition of viral enzymes or interference with viral entry into host cells .
Case Study 1: Antioxidant Evaluation
In a comparative study involving multiple pyrazole derivatives, 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone was subjected to DPPH radical scavenging assays. The results indicated that this compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid. The structure-function relationship highlighted the significance of substituents on the pyrazole ring in enhancing radical scavenging capabilities .
| Compound | DPPH Scavenging Activity (%) | Remarks |
|---|---|---|
| Standard (Ascorbic Acid) | 85% | High Activity |
| Compound 1 | 60% | Moderate Activity |
| Compound 2 | 45% | Low Activity |
| Target Compound | 55% | Moderate Activity |
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The target compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20 | Strong |
| Escherichia coli | 15 | Moderate |
| Pseudomonas aeruginosa | 10 | Weak |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-[(3-methyl-1H-pyrazol-5-yl)ethanimidoyl]dihydro-2(3H)-furanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with ethanimidoyl precursors under basic or catalytic conditions. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using solvents like DMF or THF, with catalysts such as Pd(PPh₃)₄ for cross-coupling steps . Optimization includes varying temperature (60–100°C), reaction time (12–48 hours), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and imine (C=N) stretches at 1600–1650 cm⁻¹ .
- NMR :
- ¹H NMR : Look for pyrazole ring protons (δ 6.0–7.5 ppm), dihydrofuranone methylene protons (δ 2.5–4.0 ppm), and ethanimidoyl NH signals (δ 8.0–10.0 ppm, if present) .
- ¹³C NMR : Confirm carbonyl carbons (δ 170–180 ppm) and aromatic carbons (δ 110–150 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight (C₁₁H₁₄N₄O₂: 250.26 g/mol) .
Q. How can elemental analysis and chromatographic methods validate the purity of this compound?
- Methodological Answer : Elemental analysis (C, H, N) should align with theoretical values within ±0.3%. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) can assess purity (>98%). Discrepancies in melting points (measured vs. literature) may indicate impurities .
Advanced Research Questions
Q. What challenges arise in determining the stereochemistry of this compound via X-ray crystallography, and how can SHELXL refinement address these?
- Methodological Answer : The compound’s stereocenters (e.g., dihydrofuranone ring) may lead to ambiguous electron density maps. SHELXL refines anisotropic displacement parameters and applies restraints for bond lengths/angles, improving model accuracy. Twinning or low-resolution data (<1.0 Å) require TWIN/BASF commands in SHELXL to partition overlapping reflections . For example, pilocarpine analogs with similar dihydrofuranone moieties were resolved using SHELXL’s HKLF5 format for twinned data .
Q. How can computational methods like HOMO-LUMO analysis and electron density mapping aid in understanding the reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals:
- HOMO-LUMO gaps (e.g., ~5 eV for similar furanones) indicate charge-transfer potential .
- Electron density maps (3D isosurfaces at 0.020 e/ų) reveal nucleophilic/electrophilic sites, guiding derivatization strategies (e.g., functionalizing the pyrazole or ethanimidoyl groups) .
Q. What experimental approaches are recommended to analyze the compound’s stability under thermal or photolytic conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (T₅₀₀: ~200–250°C for dihydrofuranones) .
- Photolysis studies : Expose to UV light (254 nm) in controlled chambers; track degradation via HPLC or GC-MS. For example, methyl-dihydro-2(3H)-furanone analogs degrade via ring-opening mechanisms under UV .
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For instance, HMBC correlations between pyrazole protons and carbonyl carbons confirm connectivity. Discrepancies in NH proton integration (¹H NMR) may arise from tautomerism, requiring variable-temperature NMR or deuterated solvent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
